4-(2-Methoxyethyl)benzene-1,2-diol
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Overview
Description
4-(2-Methoxyethyl)benzene-1,2-diol is an organic compound with the molecular formula C9H12O3 It is a derivative of catechol, where one of the hydrogen atoms on the benzene ring is substituted by a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)benzene-1,2-diol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution by an electrophile. For instance, the reaction of catechol with 2-methoxyethyl chloride in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (NO2) can be introduced using appropriate reagents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-(2-Methoxyethyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylcatechol (4-Methylbenzene-1,2-diol): Similar structure but with a methyl group instead of a 2-methoxyethyl group.
Guaiacol (2-Methoxyphenol): Contains a methoxy group on the benzene ring but lacks the additional hydroxyl group.
Catechol (1,2-Dihydroxybenzene): The parent compound with two hydroxyl groups on the benzene ring.
Uniqueness
4-(2-Methoxyethyl)benzene-1,2-diol is unique due to the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and potential interactions with biological targets compared to its analogs .
Properties
Molecular Formula |
C9H12O3 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-(2-methoxyethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O3/c1-12-5-4-7-2-3-8(10)9(11)6-7/h2-3,6,10-11H,4-5H2,1H3 |
InChI Key |
SQLVYQVJOPEUDJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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